4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid is an organic compound with the molecular formula C16H22O5 . It is known for its unique chemical structure, which includes a benzoic acid moiety esterified with a 2-ethylhexyl group.
Vorbereitungsmethoden
The synthesis of 4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid typically involves the esterification of benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The industrial production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents, is ongoing.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-ethylhexanol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid include:
4-[(2-hydroxyethoxy)carbonyl]benzoic acid: This compound has a similar ester group but with a hydroxyethoxy substituent instead of 2-ethylhexyl.
Mono (2-ethylhexyl) terephthalate: This compound is structurally similar but involves terephthalic acid instead of benzoic acid.
The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, which make it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
90293-87-1 |
---|---|
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
4-(2-ethylhexoxycarbonyloxy)benzoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-5-6-12(4-2)11-20-16(19)21-14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
YAPZWQDEYZQTOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)OC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.